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Ditolylguanidine

Rubber Vulcanization Guanidine Accelerators Dosage Optimization

DOTG (Di-o-tolylguanidine) offers 20-25% higher accelerating efficiency vs DPG, enabling 20% lower loading in NR/SBR. Its 141°C critical vulcanization temperature provides superior processing safety for thick rubber sections. Choose DOTG for reduced scorch risk and lower discoloration. For ACM compounds, it activates HDC cures. For B2B bulk procurement and technical specs.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 97-39-2
Cat. No. B1662265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitolylguanidine
CAS97-39-2
Synonyms1,3-di-(2-tolyl)guanidine
1,3-di-o-tolylguanidine
1,3-di-ortho-tolyl-guanidine
1,3-ditolylguanidine
1,3-ditolylguanidine hydrochloride
N,N'-bis(2-methylphenyl)guanidine
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
InChIInChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
InChIKeyOPNUROKCUBTKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.9 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN HOT WATER, ALC;  VERY SOL IN ETHER;  SOL IN CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





Ditolylguanidine (CAS 97-39-2) Rubber Accelerator: Properties and Industrial Procurement Guide


Ditolylguanidine (1,3-di-o-tolylguanidine, DOTG) is a white to off-white crystalline powder [1] belonging to the guanidine class of slow-acting, medium-temperature vulcanization accelerators [2]. Primarily employed as a secondary accelerator or activator in sulfur-cured natural and synthetic rubber formulations, DOTG exhibits a critical vulcanization temperature of 141°C and demonstrates low activity below this threshold, providing substantial processing safety during mixing and shaping operations [3]. Its role as a booster for thiazole, sulfenamide, thiuram, and dithiocarbamate primary accelerators is well-established in industrial rubber compounding .

Why Generic Guanidine Substitution Fails: The DOTG vs. DPG Differentiation Problem


Direct substitution of Ditolylguanidine (DOTG) with Diphenylguanidine (DPG)—the most structurally similar and commercially available alternative—is a common but scientifically unsound procurement shortcut. Despite both compounds being classified as guanidine accelerators, they exhibit quantifiable differences in accelerator efficiency, processing safety, and crosslinking behavior that directly impact rubber product quality, manufacturing throughput, and formulation economics . The presence of ortho-methyl substituents on the aryl rings of DOTG alters both steric bulk and electronic distribution relative to DPG, leading to measurable performance divergences in vulcanization kinetics and final vulcanizate properties [1]. Simply substituting one for the other without adjusting formulation dosage or processing parameters can result in under-cured or over-cured rubber, compromised mechanical integrity, or unacceptable color stability in light-colored finished goods [2]. The following quantitative evidence establishes precisely where and how DOTG materially differs from its closest comparator.

Quantitative Differentiation Evidence for Ditolylguanidine (DOTG) Rubber Accelerator Procurement


Accelerator Efficiency: DOTG Delivers Equivalent Cure at 20-25% Lower Loading than DPG

Ditolylguanidine (DOTG) exhibits superior molar and weight-based accelerating efficiency relative to Diphenylguanidine (DPG), enabling formulators to achieve identical states of cure with substantially reduced accelerator dosage. This efficiency advantage is attributed to the electron-donating ortho-methyl substituents in DOTG, which enhance the nucleophilicity of the guanidine core and promote more effective activation of thiazole and sulfenamide primary accelerators in sulfur vulcanization systems .

Rubber Vulcanization Guanidine Accelerators Dosage Optimization

Processing Safety: DOTG Provides Superior Scorch Resistance Compared to DPG

DOTG confers greater resistance to premature vulcanization (scorch) during high-temperature rubber compounding and processing operations relative to DPG. This enhanced scorch safety stems from DOTG's sterically hindered structure, which delays the onset of crosslinking until the compound reaches the intended vulcanization temperature, thereby extending the processing window and reducing scrap rates . The critical vulcanization temperature for DOTG is 141°C, below which its activity remains minimal [1].

Scorch Safety Rubber Processing Guanidine Accelerators

Crosslink Architecture: DOTG Yields Predominantly Polysulfidic Crosslinks for Enhanced Tear Strength

Unlike DPG, which produces a mixed distribution of crosslink types, DOTG directs the sulfur vulcanization pathway toward predominantly polysulfidic crosslinks [1]. Polysulfidic linkages (-Sx-, where x ≥ 3) confer greater flexibility and stress dissipation capacity to the vulcanizate network compared to shorter mono- or disulfidic linkages, resulting in measurably improved tear strength and fatigue resistance in the final rubber product [2].

Crosslink Density Polysulfidic Crosslinks Tear Resistance

Color Stability: DOTG Causes Less Light-Induced Discoloration than DPG

Both DOTG and DPG are known to cause discoloration of white or light-colored rubber compounds upon exposure to light and heat during service; however, direct comparative technical assessments indicate that DOTG imparts noticeably less discoloration than its diphenyl analog [1]. This differential color stability is attributed to the steric protection afforded by the ortho-methyl groups, which may hinder the formation of colored quinoid oxidation products that typically arise from aromatic amine degradation pathways .

Non-Staining Accelerators Rubber Discoloration Light-Colored Rubber Compounds

Formulation Simplicity: DOTG Eliminates Fatty Acid Requirement, Reducing Variable Interactions

A distinctive formulation advantage of DOTG is that it does not require fatty acids (e.g., stearic acid) as co-activators to develop an effective cure, whereas many other accelerator systems depend on fatty acid/zinc oxide complexes for full activation [1]. In fact, technical literature cautions that excess fatty acids above 1 part per hundred rubber (phr) can actively degrade physical properties in DOTG-cured compounds . This characteristic simplifies compound design and eliminates a potential source of batch-to-batch variability.

Fatty Acid-Free Vulcanization Zinc Oxide Activation Rubber Formulation

Thermal Activation Threshold: DOTG Critical Temperature at 141°C Defines Safe Processing Window

DOTG is characterized by a defined critical vulcanization temperature of 141°C, below which its accelerating activity remains negligible, thereby providing a well-defined thermal safety margin during rubber compounding and shaping [1]. Once the compound temperature exceeds this threshold during the curing cycle, DOTG becomes highly active and delivers consistent vulcanization flatness, meaning the state of cure remains stable over an extended time period without significant reversion [2].

Critical Vulcanization Temperature Guanidine Accelerators Processing Safety

Optimal Procurement and Application Scenarios for Ditolylguanidine (DOTG)


High-Tear-Strength Rubber Articles: Tire Treads and Conveyor Belts

DOTG is preferentially selected for thick-section rubber products requiring maximum tear strength and dynamic crack growth resistance. The predominantly polysulfidic crosslink architecture produced by DOTG-cured compounds directly enhances the material's ability to dissipate stress and resist catastrophic tear propagation under cyclic loading [1]. This makes DOTG-accelerated formulations ideal for tire tread rubber, breaker rubber, conveyor belts, and industrial roll covers where mechanical durability is the paramount performance criterion.

Formulations Requiring Maximized Processing Safety and Scorch Resistance

DOTG should be specified when manufacturing operations involve high-shear mixing, extended calendering runs, or elevated processing temperatures that elevate the risk of premature vulcanization. Its superior scorch safety relative to DPG, coupled with minimal activity below its 141°C critical temperature, provides a wider processing window and reduces scrap generation from scorched batches . This advantage is particularly valuable in high-volume tire and mechanical rubber goods manufacturing where production interruptions from scorch are economically prohibitive.

Cost-Optimized Accelerator Systems Through Dosage Reduction

Procurement of DOTG is economically advantageous in applications where DPG is currently employed as a secondary accelerator. Given DOTG's 20-25% higher efficiency on an equal-weight basis, formulators can achieve identical vulcanization performance with proportionally lower accelerator consumption . This dosage reduction translates to direct material cost savings, reduced potential for accelerator bloom on finished rubber surfaces, and minimized extractable chemical content—a relevant consideration for certain regulated applications.

Light-Colored Rubber Goods with Moderate Aesthetic Requirements

While DOTG is not recommended for bright white or pastel rubber articles intended for long-term UV exposure, it offers a measurable improvement in color stability over DPG for applications where some discoloration is tolerable but must be minimized [2]. Technical datasheets confirm that DOTG imparts less light-induced discoloration than its diphenyl analog, making it a pragmatic intermediate choice between fully non-staining (and more expensive) accelerator systems and highly discoloring guanidine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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